molecular formula C13H15N5O2 B13001652 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13001652
M. Wt: 273.29 g/mol
InChI Key: GIIVOGFKJYMOTP-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization of the triazolopyrimidine core. The use of mechanochemical methods, such as the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate, has also been reported .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazolopyrimidine core or the cyclopropyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety, which may enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15N5O2/c19-12(20)9-3-4-17(6-9)11-5-10(8-1-2-8)16-13-14-7-15-18(11)13/h5,7-9H,1-4,6H2,(H,19,20)

InChI Key

GIIVOGFKJYMOTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)C(=O)O

Origin of Product

United States

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